

# Technical Guide: 4-Bromo-8-methylquinoline

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## Compound of Interest

Compound Name: 8-Bromo-4-methylquinoline

Cat. No.: B185793

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A Note on Chemical Nomenclature: This guide addresses the synthesis, properties, and applications of 4-Bromo-8-methylquinoline (CAS Number: 36075-68-0). It is highly probable that this is the compound of interest for researchers inquiring about "**8-Bromo-4-methylquinoline**," as the latter is not readily found in chemical literature and supplier databases, suggesting a likely transposition of the substituent numbering.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of 4-Bromo-8-methylquinoline, a key intermediate in the synthesis of novel bioactive molecules and functional materials.

## General and Physicochemical Properties

4-Bromo-8-methylquinoline is an off-white to light yellow solid.<sup>[1]</sup> Its key identifiers and properties are summarized in the table below.

Property	Value
CAS Number	36075-68-0
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN
Molecular Weight	222.08 g/mol
Appearance	Off-white to light yellow solid
Storage Temperature	Inert gas (nitrogen or Argon) at 2-8°C
SMILES	<chem>CC1=C2C(=CC=C1)C(=CC=N2)Br</chem>
InChIKey	IDGLXERCZWXTCV-UHFFFAOYSA-N

## Synthesis of 4-Bromo-8-methylquinoline

The synthesis of 4-Bromo-8-methylquinoline is typically achieved through the bromination of 4-hydroxy-8-methylquinoline.

## Experimental Protocol

A general and efficient procedure for the synthesis of 4-Bromo-8-methylquinoline involves the reaction of 8-methyl-4-hydroxyquinoline with a brominating agent such as phosphorus tribromide in an appropriate solvent.[\[1\]](#)

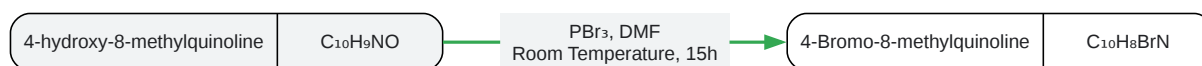
Materials:

- 8-methyl-4-hydroxyquinoline
- N,N-dimethylformamide (DMF)
- Phosphorus tribromide (PBr<sub>3</sub>)
- Ice-water mixture
- 2 M Sodium hydroxide (NaOH) solution

Procedure:

- To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (500 mg, 3.14 mmol, 1.00 equiv) and N,N-dimethylformamide (20 mL).[1]
- Slowly add phosphorus tribromide (851 mg, 3.14 mmol, 1.20 eq.) dropwise to the stirring mixture at room temperature.[1]
- Continue stirring the reaction mixture for 15 hours at room temperature.[1]
- Upon completion, quench the reaction by pouring the mixture into an ice-water bath (100 mL).[1]
- Adjust the pH of the solution to 10 using a 2 mol/L NaOH solution, which will cause a solid to precipitate.[1]
- Collect the precipitated solid by filtration to obtain 4-bromo-8-methylquinoline.[1]

This protocol typically yields the product as a light yellow solid with a high yield (around 95%).  
[1]



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Synthetic pathway for 4-Bromo-8-methylquinoline.

## Applications in Research and Development

4-Bromo-8-methylquinoline is a valuable halogenated quinoline derivative that serves as a key intermediate in the synthesis of bioactive molecules and functional materials.[2]

## Pharmaceutical Research

The bromine atom at the 4-position is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] This allows for the introduction of diverse aryl or alkynyl groups, facilitating the preparation of complex quinoline-based structures for the development of:

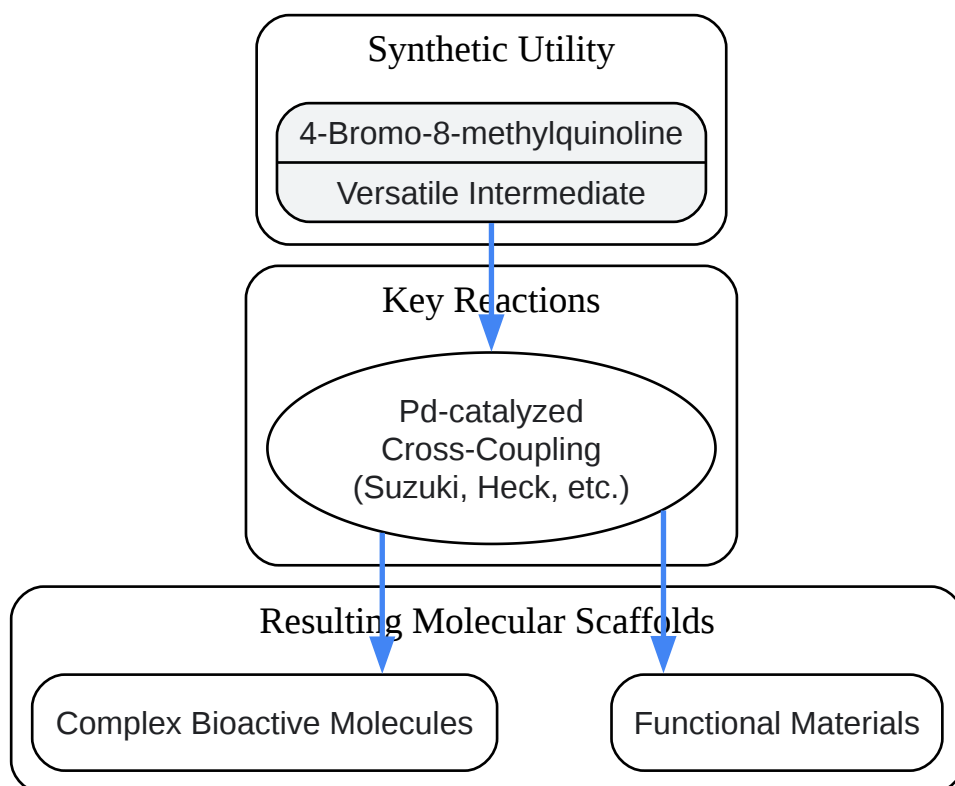
- Antimicrobial agents[2]
- Anticancer agents[2]
- Antimalarial agents[2]

## Materials Science

The 8-methyl group can influence the solubility and molecular reactivity of the quinoline core.[2]

This property is advantageous in the design of:

- Fluorescent probes[2]
- Organic semiconductors[2]
- Coordination ligands[2]



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Role of 4-Bromo-8-methylquinoline in synthesis.

## Spectroscopic Data

Detailed, publicly available spectroscopic data for 4-Bromo-8-methylquinoline is limited. However, mass spectrometry data is consistent with the expected molecular weight.

Data Type	Expected Values
Mass Spectrum	[M+H] <sup>+</sup> : 222 and 224 (due to bromine isotopes) <a href="#">[1]</a>
<sup>1</sup> H NMR	Data not readily available.
<sup>13</sup> C NMR	Data not readily available.

For reference, the <sup>1</sup>H NMR spectrum of the related compound, 8-methylquinoline, shows a characteristic singlet for the methyl group around 2.8 ppm and a series of multiplets for the aromatic protons between 7.3 and 8.9 ppm.

## Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier before handling 4-Bromo-8-methylquinoline. General safety precautions for related bromo-quinoline compounds include:

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place.
- **Hazards:** May cause skin and serious eye irritation. May be harmful if swallowed.

This guide provides a summary of the available technical information for 4-Bromo-8-methylquinoline. Researchers should always consult primary literature and official safety documentation before use.

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## References

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